molecular formula C15H21NO4S B7575056 4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid

4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid

Cat. No. B7575056
M. Wt: 311.4 g/mol
InChI Key: WXPOWPWJFNOMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid, commonly known as EACC, is a chemical compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

The exact mechanism of action of EACC is not fully understood, but it is believed to involve the inhibition of the enzyme methionine aminopeptidase 2 (MetAP2). MetAP2 is involved in the processing of proteins that are necessary for cell growth and proliferation. By inhibiting MetAP2, EACC is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
EACC has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, EACC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This suggests that EACC may have potential as an antiangiogenic agent in addition to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of EACC is that it has shown promising results in preclinical studies as a potential anticancer agent. However, there are also limitations to its use in lab experiments. EACC has been shown to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, EACC has been shown to have low bioavailability, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of future directions for research on EACC. One area of interest is the development of more effective formulations of EACC that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to EACC treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of EACC as a potential anticancer agent.

Synthesis Methods

The synthesis of EACC involves the reaction of 4-chloro-2-ethylsulfonylaniline with cyclohexane-1-carboxylic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Scientific Research Applications

EACC has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and lung cancer. EACC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-(2-ethylsulfonylanilino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-21(19,20)14-6-4-3-5-13(14)16-12-9-7-11(8-10-12)15(17)18/h3-6,11-12,16H,2,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPOWPWJFNOMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.